
3-氟-6-甲氧基喹啉
概述
描述
3-Fluoro-6-methoxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
科学研究应用
3-Fluoro-6-methoxyquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and other biological processes.
Industry: The compound is used in the production of dyes, liquid crystals, and other industrial materials.
作用机制
Target of Action
3-Fluoro-6-methoxyquinoline is a synthetic compound that has been found to have antimicrobial properties . The primary targets of this compound are bacterial DNA gyrase and topoisomerase . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, 3-Fluoro-6-methoxyquinoline prevents bacterial growth and proliferation .
Mode of Action
3-Fluoro-6-methoxyquinoline interacts with its targets, DNA gyrase and topoisomerase, by binding to their active sites. This binding inhibits the enzymes’ ability to supercoil and relax DNA, processes that are crucial for DNA replication and transcription . As a result, the bacterial DNA becomes destabilized, leading to cell death .
Biochemical Pathways
It is known that the compound interferes with dna replication and transcription by inhibiting dna gyrase and topoisomerase . This disruption of DNA processes leads to bacterial cell death .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest that it may have good bioavailability
Result of Action
The inhibition of DNA gyrase and topoisomerase by 3-Fluoro-6-methoxyquinoline leads to the destabilization of bacterial DNA, preventing DNA replication and transcription . This results in the death of bacterial cells, demonstrating the compound’s antimicrobial effects .
生化分析
Biochemical Properties
3-Fluoro-6-methoxyquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial enzymes. It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By inhibiting these enzymes, 3-Fluoro-6-methoxyquinoline disrupts bacterial DNA processes, leading to cell death. This interaction is primarily due to the compound’s ability to bind to the enzyme-DNA complex, preventing the supercoiling and relaxation of DNA necessary for replication.
Cellular Effects
The effects of 3-Fluoro-6-methoxyquinoline on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, its impact is less pronounced but still significant. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Fluoro-6-methoxyquinoline has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 3-Fluoro-6-methoxyquinoline exerts its effects through several mechanisms. It binds to the bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme-DNA complex. Additionally, 3-Fluoro-6-methoxyquinoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-6-methoxyquinoline change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other molecules. Long-term studies have shown that 3-Fluoro-6-methoxyquinoline can have lasting effects on cellular function, particularly in bacterial cells. In vitro studies have demonstrated that prolonged exposure to the compound can lead to the development of resistance in some bacterial strains .
Dosage Effects in Animal Models
The effects of 3-Fluoro-6-methoxyquinoline vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to mammalian cells . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired antimicrobial activity. Beyond this threshold, the risk of toxic effects increases.
Metabolic Pathways
3-Fluoro-6-methoxyquinoline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism . The compound can also affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, 3-Fluoro-6-methoxyquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects.
Subcellular Localization
The subcellular localization of 3-Fluoro-6-methoxyquinoline is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to affect cellular metabolism. This localization is essential for the compound’s function and effectiveness in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-6-methoxyquinoline typically involves multiple steps. One practical and scalable route involves the use of 2,4-dichloro-3-fluoroquinoline as a starting material. This compound undergoes a series of reactions, including halogenation and methoxylation, to yield 3-fluoro-6-methoxyquinoline. The overall yield of this process is approximately 81-85% .
Industrial Production Methods: Industrial production methods for 3-fluoro-6-methoxyquinoline often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of efficient catalysts and reaction conditions is crucial in industrial settings .
化学反应分析
Types of Reactions: 3-Fluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce different substituents onto the quinoline ring.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Cross-Coupling Reactions: Palladium catalysts and ligands are typically used.
Oxidation and Reduction: Various oxidizing and reducing agents, such as hydrogen peroxide and sodium borohydride, are employed.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
相似化合物的比较
- 5-Fluoro-6-methoxyquinoline
- 6-Fluoro-7-methoxyquinoline
- 5,7,8-Trifluoroquinoline
Comparison: 3-Fluoro-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
属性
IUPAC Name |
3-fluoro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRFUDTXRWNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461883 | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426842-85-5 | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-fluoro-6-methoxyquinoline in medicinal chemistry?
A1: 3-Fluoro-6-methoxyquinoline is a key building block for synthesizing antibiotics. Its halogenated derivatives, particularly those with substitutions at the 4-position, have shown promise in antimicrobial drug discovery. []
Q2: Can you describe a common synthetic route for 3-fluoro-6-methoxyquinoline?
A2: A widely used method involves a two-step process. First, p-anisidine reacts with 2-fluoromalonic acid in the presence of phosphorus oxychloride, producing 2,4-dichloro-3-fluoro-6-methoxyquinoline. This intermediate then undergoes hydrogenolysis to yield the desired 3-fluoro-6-methoxyquinoline. This method is considered facile and efficient for synthesizing this important compound. []
Q3: Has the synthesis of 3-fluoro-6-methoxyquinoline been scaled up for larger-scale production?
A3: Yes, research has focused on developing practical and scalable synthetic routes for 3-fluoro-6-methoxyquinoline. For example, a four-step process has been established to synthesize 4-bromo-3-fluoro-6-methoxyoquinoline and 3-fluoro-4-iodo-6-methoxyoquinoline starting from readily available 2,4-dichloro-3-fluoroquinoline. This method boasts impressive overall yields of 81–85%, making it suitable for large-scale production. []
Q4: What are the potential applications of 3-fluoro-6-methoxyquinoline derivatives in drug discovery?
A4: Research indicates that novel 3-fluoro-6-methoxyquinoline derivatives exhibit inhibitory activity against bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are therefore attractive targets for developing new antibiotics. []
Q5: Where can I find more information about the large-scale production and further development of 3-fluoro-6-methoxyquinoline?
A5: Further details about the initial route scouting and final process development for multi-kilogram production of 3-fluoro-6-methoxyquinoline using p-anisidine and 2-fluoromalonic acid as starting materials can be found in dedicated research publications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
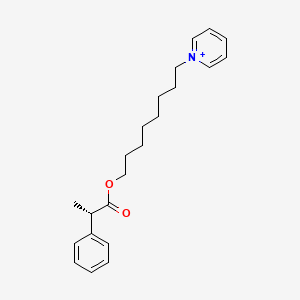
![[(2S,3R,4R,5R,6S)-6-[[(1S,3S,4R,5R,7S,9R,10S,11S,12R,14R,16S,28R,29S,30S,31R,33R,36R,37R,38R,39R,41R)-4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37,38-bis[[(2S)-2-methylbutanoyl]oxy]-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-[(2S)-2-methylbutanoyl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B1245120.png)
![N-methyl-4-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]piperidine](/img/structure/B1245121.png)
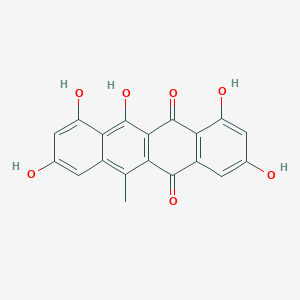
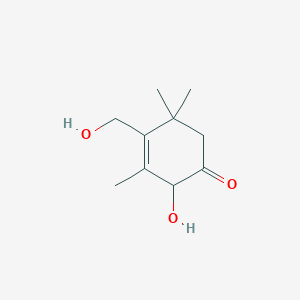
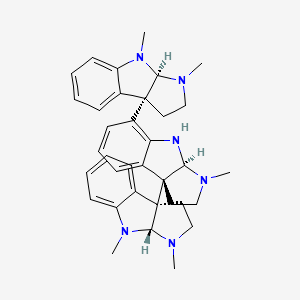

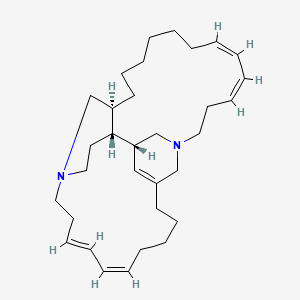
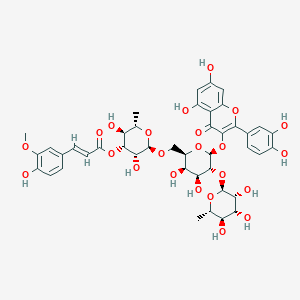
![(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3S)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1245132.png)
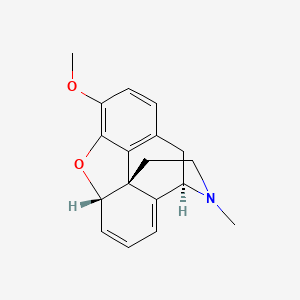
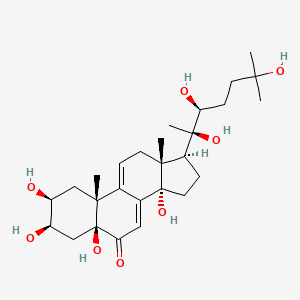
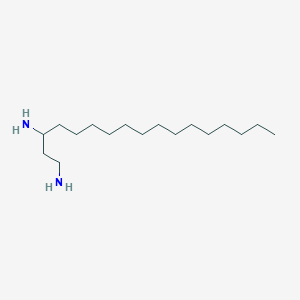
![2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-](/img/structure/B1245142.png)
